4-(3-aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Overview
Description
4-(3-aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C10H20N2O2S It is a derivative of thiopyran, featuring a piperidine ring substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, where an appropriate amine reacts with a halogenated precursor.
Formation of the Thiopyran Ring: The thiopyran ring is formed through a cyclization reaction involving a sulfur-containing precursor.
Oxidation to Form the Dioxide: The final step involves the oxidation of the thiopyran ring to form the 1,1-dioxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely follow similar steps to the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-(3-aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets. The amino group and the thiopyran ring can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
- 4-(3-aminopiperidin-1-yl)-1lambda6-thiane-1,1-dione
Uniqueness
4-(3-aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to its specific substitution pattern and the presence of both an amino group and a thiopyran ring. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research applications.
Properties
IUPAC Name |
1-(1,1-dioxothian-4-yl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c11-9-2-1-5-12(8-9)10-3-6-15(13,14)7-4-10/h9-10H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUBNQXBMTXWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCS(=O)(=O)CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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